4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8
Overview
Description
4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 is a deuterated derivative of a piperazine-based compound. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of the compound due to its stability and distinguishable mass spectrometric profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 typically involves multiple steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Esterification: The benzoic acid moiety is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid.
Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through exchange reactions using deuterated solvents or reagents.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), thiourea
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of the corresponding hydrogenated compound
Substitution: Formation of azides or thiols
Scientific Research Applications
4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 has several applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.
Metabolic Pathways: Helps in identifying metabolic pathways and intermediates due to its distinguishable mass spectrometric profile.
Drug Development: Serves as a model compound for developing new pharmaceuticals with improved stability and efficacy.
Biological Studies: Used in studies related to receptor binding, enzyme inhibition, and cellular uptake.
Mechanism of Action
The mechanism of action of 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. The deuterated form allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 5-Bromo-2-fluorobenzonitrile
Uniqueness
4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. Its combination of a bromophenyl group and a piperazine ring also offers a distinct pharmacophoric profile, making it valuable in drug discovery and development.
Properties
IUPAC Name |
ethyl 4-[4-[(2-bromophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3/i11D2,12D2,13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBDQSHLKFOGJ-FUEQIQQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=CC=C2Br)([2H])[2H])([2H])[2H])C3=CC=C(C=C3)C(=O)OCC)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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